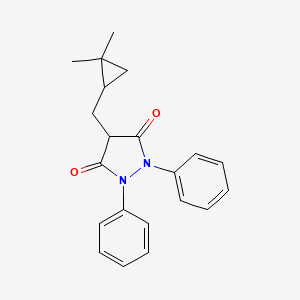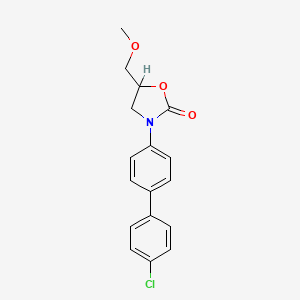
3-para-(4-Chlorophenyl)phenyl-5-methoxymethyl-2-oxazolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-para-(4-Chlorophenyl)phenyl-5-methoxymethyl-2-oxazolidinone is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The structure of this compound includes a 4-chlorophenyl group, a phenyl group, and a methoxymethyl group attached to an oxazolidinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-para-(4-Chlorophenyl)phenyl-5-methoxymethyl-2-oxazolidinone typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a suitable precursor reacts with 4-chlorobenzene.
Attachment of the Methoxymethyl Group: This can be done through an alkylation reaction using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反应分析
Types of Reactions
3-para-(4-Chlorophenyl)phenyl-5-methoxymethyl-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxazolidinone ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学研究应用
3-para-(4-Chlorophenyl)phenyl-5-methoxymethyl-2-oxazolidinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-para-(4-Chlorophenyl)phenyl-5-methoxymethyl-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antibacterial activity, it is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death.
相似化合物的比较
Similar Compounds
Linezolid: Another oxazolidinone with similar antibacterial properties.
Tedizolid: A more potent derivative of linezolid.
Cycloserine: An antibiotic with a different mechanism but similar structural features.
Uniqueness
3-para-(4-Chlorophenyl)phenyl-5-methoxymethyl-2-oxazolidinone is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinones.
属性
CAS 编号 |
79038-99-6 |
|---|---|
分子式 |
C17H16ClNO3 |
分子量 |
317.8 g/mol |
IUPAC 名称 |
3-[4-(4-chlorophenyl)phenyl]-5-(methoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H16ClNO3/c1-21-11-16-10-19(17(20)22-16)15-8-4-13(5-9-15)12-2-6-14(18)7-3-12/h2-9,16H,10-11H2,1H3 |
InChI 键 |
QEUBVTSRWSJFGL-UHFFFAOYSA-N |
规范 SMILES |
COCC1CN(C(=O)O1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


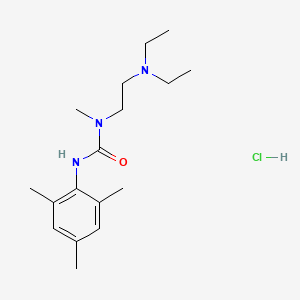
![1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)](/img/structure/B14437883.png)
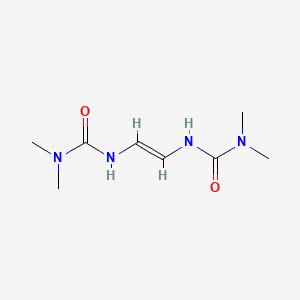
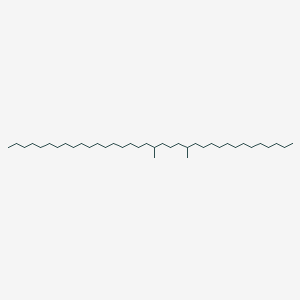



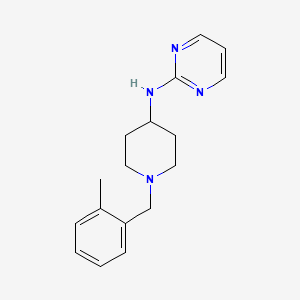
![(2S)-1-[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B14437905.png)
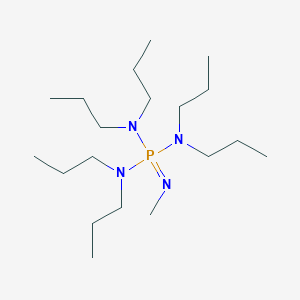
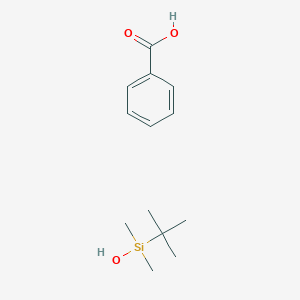
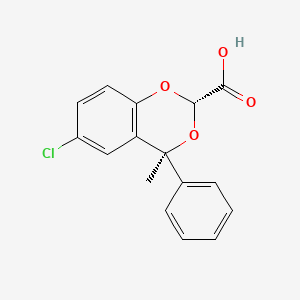
![4-oxa-3,9-diazatricyclo[6.4.0.02,6]dodeca-1,5,7,9,11-pentaene](/img/structure/B14437936.png)
